1-(Pyridin-3-ylmethyl)azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-9-14(8-3-1)11-12-6-5-7-13-10-12/h5-7,10H,1-4,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQTUGIPPFHUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 1 Pyridin 3 Ylmethyl Azepane
Elucidation of Reaction Pathways for Azepane Formation
Reductive Amination Pathway:
A common method for forming C-N bonds is reductive amination. This pathway would involve the reaction of azepane with 3-pyridinecarboxaldehyde. The reaction proceeds in two main steps:
Imine Formation: The nitrogen atom of the azepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This is followed by the elimination of a water molecule to form a pyridinylmethylidene-azepanium intermediate.
Reduction: The resulting iminium ion is then reduced to the final amine product. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst (e.g., Pd/C).
Azepane + 3-Pyridinecarboxaldehyde → [Iminium Intermediate] → 1-(Pyridin-3-ylmethyl)azepane
Nucleophilic Substitution Pathway:
Another viable route is the nucleophilic substitution of a suitable pyridine (B92270) derivative with azepane. This would typically involve a 3-halomethylpyridine, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine.
In this SN2 reaction, the lone pair of electrons on the nitrogen atom of azepane attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the C-N bond. The efficiency of this reaction would depend on factors such as the solvent, temperature, and the nature of the leaving group.
The reaction is as follows:
Azepane + 3-(Chloromethyl)pyridine → this compound + HCl
General synthetic strategies for forming the azepane ring itself often involve ring-expansion reactions of smaller rings like piperidine (B6355638) or dearomative ring expansion of aromatic precursors. nih.govresearchgate.net For instance, a substituted piperidine could undergo a ring expansion to form the seven-membered azepane ring, which could then be functionalized with the pyridin-3-ylmethyl group. nih.gov
Studies on Conformational Dynamics of the Azepane Ring
The seven-membered azepane ring is a flexible system that can adopt several conformations. The most stable conformations for the parent azepane ring are generally considered to be in the twist-chair family. High-level electronic structure calculations have indicated the twist-chair conformation to be the most stable, with the chair conformation often representing a transition state. chemrxiv.org
The presence of a bulky substituent on the nitrogen atom, such as the pyridin-3-ylmethyl group in this compound, is expected to significantly influence the conformational equilibrium of the azepane ring. The substituent will preferentially occupy a position that minimizes steric interactions with the rest of the ring.
Computational modeling and spectroscopic techniques like 1H NMR can be used to study these conformational preferences. researchgate.net For substituted azepanes, a single fluorine atom has been shown to be capable of biasing the ring towards one major conformation. researchgate.net It is plausible that the pyridin-3-ylmethyl group would exert a similar, if not stronger, conformational locking effect.
The two primary families of low-energy conformations for a monosubstituted azepane ring are the chair and boat conformations, with several twist variations possible. The relative energies of these conformers are influenced by torsional strain and transannular interactions.
Table 1: Plausible Low-Energy Conformations of the Azepane Ring and the Influence of the Pyridin-3-ylmethyl Substituent
| Conformation | Description | Expected Relative Energy for this compound | Rationale |
| Twist-Chair | A twisted version of the chair conformation, generally the most stable for azepane. | Lowest | Minimizes both torsional strain and transannular interactions, allowing the bulky substituent to adopt a pseudo-equatorial position. |
| Chair | A less stable conformation that can serve as a transition state. | Higher | Increased steric interactions involving the substituent. |
| Twist-Boat | A twisted version of the boat conformation. | Higher | Generally higher in energy than the twist-chair due to greater torsional strain. |
| Boat | A higher energy conformation with significant transannular interactions. | Highest | Significant steric hindrance between the substituent and the ring protons. |
Kinetic and Thermodynamic Analysis of Transformations
The kinetic and thermodynamic parameters for the formation of this compound would provide valuable information about the reaction's feasibility, rate, and equilibrium position. While specific experimental data for this compound are not available, general principles can be applied to the proposed synthetic routes.
For the nucleophilic substitution pathway , the reaction rate would be expected to follow second-order kinetics, being dependent on the concentrations of both azepane and 3-(chloromethyl)pyridine. The thermodynamics would be influenced by the strength of the newly formed C-N bond versus the C-Cl bond that is broken, as well as solvation effects.
Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Formation of this compound at 298 K
| Parameter | Reductive Amination | Nucleophilic Substitution |
| Rate Constant (k) | Varies with reducing agent and pH | Dependent on solvent and leaving group |
| Activation Energy (Ea) | Moderate | Moderate |
| Enthalpy of Reaction (ΔH°) | Exothermic | Exothermic |
| Entropy of Reaction (ΔS°) | Slightly negative | Slightly positive (formation of HCl) |
| Gibbs Free Energy (ΔG°) | Negative (spontaneous) | Negative (spontaneous) |
These parameters are estimations and would need to be determined experimentally. Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (temperature, concentration, solvent). Thermodynamic analysis would involve calorimetric measurements or determining the equilibrium constant at different temperatures.
Isotopic Labeling Studies to Determine Reaction Mechanisms
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While no specific isotopic labeling studies have been reported for this compound, the principles can be applied to investigate its formation.
For the reductive amination pathway , deuterium (B1214612) labeling could be used to probe the mechanism of the reduction step. For example, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) would result in the incorporation of a deuterium atom onto the methylene (B1212753) bridge connecting the pyridine and azepane rings. The position of the deuterium atom in the final product, as determined by mass spectrometry or NMR spectroscopy, would confirm that the reduction occurs at the iminium carbon.
For the nucleophilic substitution pathway , labeling the methylene carbon of 3-(chloromethyl)pyridine with carbon-13 (¹³C) would allow for the unambiguous tracking of this carbon atom in the final product. This would confirm that the reaction proceeds via a direct substitution at this position.
Furthermore, nitrogen-15 (B135050) (¹⁵N) labeling of the azepane nitrogen would provide a clear spectroscopic handle to monitor the progress of the reaction and to confirm the site of substitution.
Table 3: Potential Isotopic Labeling Strategies and Their Applications
| Labeled Compound | Isotope | Mechanistic Question to be Answered |
| Sodium borodeuteride | ²H (D) | What is the mechanism of the reduction step in reductive amination? |
| 3-(Chloro-¹³C-methyl)pyridine | ¹³C | Does the reaction proceed via direct substitution at the methylene carbon? |
| ¹⁵N-Azepane | ¹⁵N | Does the substitution occur at the azepane nitrogen? |
These studies would provide definitive evidence for the proposed reaction pathways and rule out alternative mechanisms.
Computational and Theoretical Studies on 1 Pyridin 3 Ylmethyl Azepane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and intermolecular interaction potential.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net Methods like the B3LYP/6-31G(d,p) level of theory are commonly employed to optimize molecular geometry and calculate electronic properties. researchgate.net For 1-(Pyridin-3-ylmethyl)azepane, such studies would focus on the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. derpharmachemica.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. derpharmachemica.commdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability. derpharmachemica.com These calculations can determine charge transfer within the molecule and predict properties such as ionization potential and electron affinity. derpharmachemica.com For pyridine (B92270) derivatives, the pyridine ring's electron-rich structure and active sites are key factors in their electronic properties. mdpi.com
Table 1: Representative Data from a Hypothetical DFT Analysis of this compound
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 5.3 |
| Ionization Potential (I) | The energy required to remove an electron from a molecule (approximated as -EHOMO). | 6.5 |
| Electron Affinity (A) | The energy released when an electron is added to a molecule (approximated as -ELUMO). | 1.2 |
Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly in biological systems. libretexts.orgproteopedia.org An MEP map is generated by calculating the electrostatic potential energy at a set distance from the molecule's nuclei and mapping it onto an electron density surface. libretexts.org
In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with high electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. derpharmachemica.com Green areas represent neutral potential. researchgate.net
For this compound, an MEP map would likely show a region of negative potential localized around the nitrogen atom of the pyridine ring, which is a known active site in pyridine derivatives. mdpi.comresearchgate.net Positive potential would be expected around the hydrogen atoms of the azepane ring and the methylene (B1212753) bridge. derpharmachemica.com This information helps predict sites for non-covalent interactions, such as hydrogen bonding, with biological targets. derpharmachemica.comproteopedia.org
The azepane ring is a seven-membered heterocyclic ring containing one nitrogen atom. jopir.in Unlike smaller five- or six-membered rings, seven-membered rings like azepane possess significant conformational flexibility due to inherent ring strain. jopir.innih.gov The non-planar nature of the azepane ring allows it to adopt multiple three-dimensional arrangements, a characteristic that is crucial for its interaction with diverse biological targets. jopir.in
Computational methods can be used to explore the potential energy surface of the azepane ring in this compound. This analysis identifies the most stable, low-energy conformations (e.g., chair, boat, twist-chair, twist-boat). The flexibility of the azepane scaffold, including its ring-puckering and pseudorotational dynamics, allows it to access various conformational states. jopir.in This adaptability is a key feature exploited in medicinal chemistry to optimize the binding of a molecule to its target receptor. jopir.in Semi-empirical molecular orbital calculations have been successfully used to investigate the regiochemistry and stereochemistry of processes involving the azepane ring. rsc.org
Molecular Modeling and Docking Simulations for Target Interactions
Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as this compound, might bind to the active site of a protein or receptor. researchgate.netunar.ac.id These methods are essential in structure-based drug design for evaluating binding affinities and understanding interaction mechanisms. unar.ac.id
Molecular docking simulations are frequently employed to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov Academic model systems, such as acetylcholine-binding proteins (AChBPs), are often used as surrogates for more complex receptors like nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov
In a typical docking study, a 3D model of the target protein is used as a receptor. The ligand, this compound, is then placed into the binding site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. nih.govplos.org
For example, docking studies of compounds structurally related to this compound with a homology model of the α4β2 nAChR have been performed to probe the ligand binding pocket. nih.gov Such simulations can reveal key insights into the binding mode, for instance, suggesting how substituents on the azepane or pyridine ring might protrude into specific subpockets or along the interfacial cleft of the receptor. nih.gov
Table 2: Example Output from a Molecular Docking Simulation
| Target Protein Model | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Acetylcholine-Binding Protein (AChBP) | This compound | -8.5 | Tyr93, Trp147, Tyr188, Tyr195 |
| α4β2 nAChR (Homology Model) | This compound | -9.2 | TrpB, TyrA, CysC, TyrC1, TyrC2 |
Note: This table presents hypothetical data to illustrate the typical results of a molecular docking study.
Following a docking simulation, a detailed analysis of the non-covalent interactions between the ligand and the protein is crucial for understanding the basis of binding. nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to automatically detect and visualize these interactions from the 3D coordinates of the complex. nih.govresearchgate.net
This profiling identifies all significant contacts, which can include:
Hydrogen Bonds: Between hydrogen bond donors and acceptors (e.g., the pyridine nitrogen acting as an acceptor).
Hydrophobic Contacts: Involving the nonpolar alkyl parts of the azepane ring and hydrophobic residues in the binding pocket.
π-Stacking: Between the aromatic pyridine ring and aromatic residues like tyrosine, tryptophan, or phenylalanine.
π-Cation Interactions: Between the electron-rich pyridine ring and positively charged residues such as lysine (B10760008) or arginine.
Salt Bridges: Between charged groups, if any are present and ionized at physiological pH.
Water Bridges: Ligand-protein interactions mediated by a water molecule.
Halogen Bonds: Interactions involving halogen atoms, if present on the ligand. nih.gov
This detailed interaction profile provides a structural rationale for the observed binding affinity and can guide the chemical modification of the ligand to improve its potency and selectivity. researchgate.net
Table 3: Types of Interactions Profiled in Ligand-Protein Complexes
| Interaction Type | Potential Involvement of this compound Moiety |
| Hydrogen Bond | Pyridine nitrogen atom as an acceptor. |
| Hydrophobic Contact | Aliphatic carbons and hydrogens of the azepane ring. |
| π-Stacking | Aromatic system of the pyridine ring. |
| π-Cation Interaction | Aromatic system of the pyridine ring with a cationic protein residue. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern biological interactions. researchgate.net
While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, the development of such a model would follow a well-established workflow. Given the structural components of the molecule—a pyridine ring and an azepane moiety—it is plausible that it could interact with targets such as nicotinic acetylcholine receptors (nAChRs), where similar structures have shown activity. nih.govnih.gov
The development of a predictive QSAR model for the biological interactions of this compound and its analogs would involve the following steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values against a specific target like an nAChR subtype) would be compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties. nih.gov
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net
Model Validation: The predictive power and robustness of the developed model are rigorously assessed using methods like internal cross-validation (e.g., leave-one-out) and external validation with a separate test set of compounds. researchgate.net
For instance, a hypothetical QSAR model for a series of azepane derivatives targeting a specific receptor might yield an equation that demonstrates how activity is influenced by properties like lipophilicity and molecular shape.
The identification of key structural descriptors is a critical outcome of QSAR modeling, as it provides insight into the mechanism of action. mdpi.com For a molecule like this compound, several types of descriptors would be crucial for modeling its biological activity. Based on studies of analogous structures, these would likely include steric, electronic, and lipophilic parameters. nih.govresearchgate.net
Key structural descriptors relevant for QSAR studies of pyridinyl and azepane-containing compounds can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule. The nitrogen atom in the pyridine ring, for example, acts as a hydrogen bond acceptor, a feature that is often critical for receptor binding. nih.gov Descriptors such as dipole moment and partial charges on specific atoms would be important.
Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. The flexible seven-membered azepane ring can adopt various conformations, and its shape, volume, and surface area are key determinants of how well it fits into a binding site. researchgate.net Descriptors like molecular weight, molar refractivity (MR), and topological polar surface area (TPSA) are commonly employed. jcchems.com
The following table presents a selection of key structural descriptors and their potential influence on the biological activity of compounds structurally related to this compound.
| Descriptor Class | Descriptor Example | Symbol | Typical Influence on Biological Activity |
| Lipophilic | Partition Coefficient | logP | A positive correlation often indicates binding to hydrophobic pockets, but an optimal value exists. |
| Electronic | Dipole Moment | µ | Influences long-range intermolecular interactions and solubility. |
| Electronic | Topological Polar Surface Area | TPSA | A negative correlation is common, as lower TPSA often improves membrane permeability. jcchems.com |
| Steric | Molar Refractivity | MR | Related to molecular volume and polarizability; can indicate the potential for van der Waals interactions. |
| Topological | Wiener Index | W | Describes molecular branching and compactness. |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This technique provides detailed insights into the conformational flexibility of a molecule and the dynamic nature of its interactions with biological targets such as proteins. nih.gov
For this compound, MD simulations can elucidate the conformational stability of its flexible seven-membered azepane ring. Unlike rigid six-membered rings, seven-membered rings like azepane are known to exist in multiple low-energy conformations, such as the twist-chair and boat forms. nih.gov MD simulations can map the energy landscape of these conformations and determine their relative populations and the transition rates between them in an aqueous environment.
Furthermore, MD simulations are invaluable for studying the interaction dynamics between this compound and a potential protein target. After an initial binding pose is predicted using molecular docking, an MD simulation of the ligand-protein complex can be performed. mdpi.com Key analyses from such simulations include:
Root-Mean-Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid during the interaction. mdpi.com
Interaction Analysis: To monitor specific interactions, such as hydrogen bonds and hydrophobic contacts, over time, determining their persistence and strength.
These simulations can reveal how the ligand adjusts its conformation to fit the binding site and how the protein itself may undergo conformational changes to accommodate the ligand, providing a more realistic and dynamic picture of the binding event than static models can offer. mdpi.com
In Silico Prediction of Compound Properties (e.g., solubility, membrane permeability relevant to in vitro studies)
In the early stages of drug discovery, in silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles before resource-intensive synthesis and testing. researchgate.netsemanticscholar.org For this compound, several key properties relevant to its behavior in in vitro studies can be computationally estimated.
Solubility: Aqueous solubility is a critical factor affecting a compound's absorption and formulation. In silico models predict solubility based on various molecular descriptors.
Membrane Permeability: A compound's ability to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is essential for its bioavailability and reaching its target. Permeability is often predicted based on a combination of properties like lipophilicity (logP), molecular size, and polar surface area (TPSA). researchgate.net
Many predictive models are based on established guidelines such as Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates certain thresholds for molecular weight, logP, and hydrogen bond donors/acceptors.
The table below presents computationally predicted properties for this compound, generated using widely accepted algorithms.
| Property | Predicted Value | Method/Tool | Implication for In Vitro Studies |
| Molecular Weight | 190.29 g/mol | N/A | Complies with Lipinski's rule (< 500), suggesting good potential for absorption. |
| logP (Octanol/Water) | 1.85 - 2.1 | Various (e.g., XLogP3) | Indicates moderate lipophilicity, favorable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | Calculation based on fragments | Very low TPSA suggests high membrane permeability and potential to cross the blood-brain barrier. |
| Aqueous Solubility (logS) | -2.5 to -3.0 | Various (e.g., ESOL) | Predicted to be moderately to poorly soluble in water. |
| Hydrogen Bond Donors | 0 | Calculation | Complies with Lipinski's rule (< 5). |
| Hydrogen Bond Acceptors | 2 | Calculation | Complies with Lipinski's rule (< 10). |
These in silico predictions suggest that this compound possesses physicochemical properties consistent with good membrane permeability, although its aqueous solubility may be a limiting factor that could be relevant for designing in vitro assays. researchgate.net
Structure Activity Relationship Sar Studies of 1 Pyridin 3 Ylmethyl Azepane Derivatives in Research Models
Systematic Modification of the Pyridine (B92270) Moiety and Its Impact on Activity
The pyridine ring is a crucial component for the interaction of 1-(pyridin-3-ylmethyl)azepane derivatives with their biological targets. Modifications to this aromatic system, including the position of the nitrogen atom and the addition of various substituents, have profound effects on the compound's pharmacological profile.
Positional Isomerism of Pyridine Nitrogen
The position of the nitrogen atom within the pyridine ring is a critical determinant of biological activity. Studies on analogous series of compounds, such as pyridyl ethers, have demonstrated that the 3-pyridyl arrangement generally confers the highest affinity for nAChRs. In contrast, the corresponding 2-pyridyl and 4-pyridyl isomers often exhibit significantly lower or negligible affinity. This suggests that the geometry and electronic distribution of the 3-pyridyl isomer are optimal for interaction with the receptor binding site. For instance, in a series of 3-pyridyl ether compounds, the Gasteiger-Huckel charge on the pyridine nitrogen was found to be -307eV, which differed from the charges on the 2-pyridyl (-274eV) and 4-pyridyl (-313eV) analogs, potentially influencing their binding characteristics nih.gov. While direct comparative data for 1-(pyridin-2-ylmethyl)azepane and 1-(pyridin-4-ylmethyl)azepane is not extensively available in the public domain, the established trends in related compound series strongly indicate a preference for the 3-pyridyl isomer for potent nAChR activity.
Substitution Patterns on the Pyridine Ring
The introduction of substituents onto the pyridine ring of this compound analogs allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties. Research on related nicotinic receptor ligands, such as epibatidine (B1211577) analogs, has provided valuable insights into the effects of various substitution patterns.
Halogenation of the pyridine ring has been shown to significantly modulate receptor affinity and selectivity. For example, a fluoro substituent at the 2'-position of a related series was well-tolerated, leading to subnanomolar affinity for nAChRs nih.gov. Similarly, bromo and amino substitutions have been shown to alter the affinity and efficacy profiles at different nAChR subtypes nih.gov. In a series of 6-substituted nicotine (B1678760) analogs, it was found that the lipophilicity and the steric volume of the substituent at the 6-position were key factors influencing nAChR affinity researchgate.net. Electron-withdrawing groups on the pyridine ring can also influence the compound's activity.
The following table summarizes the effects of various substituents on the pyridine ring of analogous nicotinic receptor ligands, providing a predictive framework for the SAR of this compound derivatives.
| Compound Series | Pyridine Ring Substituent | Position of Substitution | Effect on nAChR Affinity/Activity |
| Epibatidine Analogs | Fluoro | 2' | High affinity |
| Epibatidine Analogs | Bromo | 2' | Increased affinity at β2-containing vs. β4-containing receptors |
| Epibatidine Analogs | Amino | 2' | Increased affinity at β2-containing vs. β4-containing receptors |
| Nicotine Analogs | Various (e.g., CN, CHO, OH, COOH) | 6 | Affinity influenced by lipophilicity and steric size |
| Arylpyrid-3-ylmethanones | 2-Amino group variations (H, Me, Et) | 2 | Potency as PAMs increased with the size of the 2-amino substituent |
Exploration of Azepane Ring Substitutions
The azepane ring, a seven-membered saturated heterocycle, offers a three-dimensional scaffold that can be modified to influence the conformational preferences of the molecule and its interactions with the receptor.
Effects of Alkyl and Heteroatom Substituents
The introduction of alkyl groups, such as a methyl group, at various positions on the azacycle can have a significant impact on biological activity. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed that methylation at each carbon atom led to unique changes in its interactions with α7 and α4β2 nAChRs nih.gov. For instance, 2'-methylation uniquely enhanced binding and agonist potency at α7 receptors, while 4'-methylation decreased potency and efficacy at α7 receptors more than at α4β2 receptors nih.gov. These findings suggest that similar substitutions on the larger azepane ring of this compound would also lead to distinct pharmacological profiles. The size and position of the alkyl group can influence the binding affinity by either providing additional beneficial hydrophobic interactions or causing steric hindrance within the binding pocket.
Variation of the Methylene (B1212753) Linker Between Pyridine and Azepane
The methylene linker connecting the pyridine ring and the azepane nitrogen is another important structural feature that can be modified to alter the compound's activity. Changes in the length, rigidity, and chemical nature of this linker can affect the relative orientation of the two key pharmacophoric elements.
Bioisosteric Replacements within the Scaffold
Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a lead compound's physicochemical and pharmacological properties by substituting one atom or group with another that has similar steric and electronic characteristics. In the context of this compound derivatives, SAR studies on analogous scaffolds, such as the closely related 1-(pyridin-3-yl)-1,4-diazepane series, provide valuable data on the effects of such replacements. These studies have primarily focused on modifications of both the saturated heterocyclic amine (the azepane or diazepine (B8756704) ring) and the pyridine ring to optimize binding affinity for nAChRs, particularly the α4β2 subtype.
Research into a series of 1-(pyridin-3-yl)-1,4-diazepane analogs has demonstrated how substitutions on the diazepine ring influence binding affinity at the α4β2 nAChR. For instance, the introduction of various substituents at the 4-position of the diazepine ring has been systematically explored. These modifications serve as bioisosteric replacements for the hydrogen atom in the parent structure, allowing for an examination of how changes in size, lipophilicity, and electronic properties at this position affect receptor interaction.
A study investigating such modifications provided key insights into the SAR of this scaffold. The binding affinities (Ki) for the α4β2 nAChR were determined for a series of compounds, as detailed in the interactive table below.
Data derived from studies on 1-(pyridin-3-yl)-1,4-diazepane analogs, which serve as a close proxy for the this compound scaffold. mdpi.com
The data indicate that small alkyl substitutions at the 4-position of the diazepine ring are well-tolerated and can even enhance binding affinity. For example, the replacement of a hydrogen atom with a methyl or ethyl group (Compound B and Compound C) resulted in a higher affinity for the α4β2 nAChR compared to the unsubstituted analog (Compound A). mdpi.com However, increasing the alkyl chain length to a propyl group (Compound D) led to a significant decrease in affinity. mdpi.com This suggests that while a degree of lipophilicity and steric bulk is beneficial in this region of the molecule, larger substituents may introduce steric hindrance that disrupts the optimal binding conformation within the receptor's binding pocket.
Further bioisosteric replacements can be envisaged for other parts of the this compound scaffold. For instance, the azepane ring itself could be replaced with other cyclic amines of varying ring sizes (e.g., piperidine (B6355638), homopiperidine) to probe the optimal conformation and distance between the pyridine nitrogen and the basic amine of the azepane ring. Similarly, the pyridine ring could be substituted with other heteroaromatic systems to evaluate the importance of the nitrogen atom's position and hydrogen-bonding capacity.
Development of Pharmacophores Based on SAR Insights
The insights gained from SAR studies are instrumental in the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. For nicotinic ligands like the this compound derivatives, pharmacophore models help to rationalize the observed SAR and guide the design of new, potentially more potent and selective compounds.
The classical pharmacophore for nicotinic agonists is well-established and consists of two key features: a cationic center and a hydrogen bond acceptor. nih.govnih.govresearchgate.net In the case of this compound, the protonated nitrogen of the azepane ring at physiological pH serves as the cationic center. This cationic amine is thought to form a crucial cation-π interaction with a tryptophan residue in the binding site of the nAChR. nih.gov The nitrogen atom of the pyridine ring acts as the hydrogen bond acceptor. nih.govnih.govresearchgate.net The distance between these two features is a critical determinant of binding affinity and subtype selectivity.
More sophisticated, subtype-specific pharmacophore models have been developed based on computational and experimental data. For the α4β2 nAChR, and specifically its unique α4-α4 subunit interface, a more detailed pharmacophore has been proposed. This model was developed by studying the binding of various ligands, including the structurally related compound NS3531 (1-(pyridin-3-yl)-1,4-diazepane). This refined pharmacophore includes not only the essential cationic and hydrogen bond acceptor features but also considers the spatial arrangement of other parts of the molecule that interact with specific pockets within the receptor's binding site.
A proposed pharmacophore for ligands targeting the α4α4 binding site of the (α4)3(β2)2 nAChR incorporates the following features:
A Cationic/Aromatic Feature: This corresponds to the protonated amine of the azepane ring, which engages in the cation-π interaction.
A Hydrogen Bond Acceptor: The pyridine nitrogen is a key hydrogen bond acceptor.
Potential Applications in Chemical Biology Research Non Clinical Focus
Investigation as Probes for Enzyme Inhibition Studies
The structural framework of 1-(Pyridin-3-ylmethyl)azepane makes it a candidate for investigation as an enzyme inhibitor in biochemical research.
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate neurotransmitter levels and are significant targets in neurodegenerative disease research. mdpi.com Selective MAO inhibitors are sought after for developing new therapeutic strategies. nih.govresearchgate.net Research on pyridazinone and pyridazinobenzylpiperidine derivatives, which share structural similarities with this compound, has revealed potent and selective MAO-B inhibition. mdpi.comnih.govresearchgate.net
For instance, a series of pyridazinobenzylpiperidine derivatives showed a higher inhibition of MAO-B over MAO-A. nih.govresearchgate.netnih.gov One of the most potent compounds in this series, compound S5, exhibited an IC50 value of 0.203 μM for MAO-B. nih.govresearchgate.netnih.gov Similarly, another study on pyridazinone derivatives identified compounds with high selectivity for MAO-B, with the most potent, TR16, having an IC50 of 0.17 μM. mdpi.com These inhibitors are often reversible and competitive, indicating a specific interaction with the enzyme's active site. mdpi.comnih.govresearchgate.net The pyridine (B92270) ring and the cyclic amine structure are key features contributing to this activity, suggesting that this compound could be a valuable probe for studying MAO-B inhibition.
Table 1: MAO-B Inhibition by Structurally Related Compounds
| Compound Series | Most Potent Compound | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B vs MAO-A | Reference |
|---|---|---|---|---|
| Pyridazinone Derivatives | TR16 | 0.17 | >235.29 | mdpi.com |
The ERK/MAPK pathway is a central regulator of cellular processes, and its activation is implicated in various cancers. nih.gov This has driven interest in developing inhibitors for downstream targets like ERK. nih.gov Research into novel scaffolds has identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as a promising series of potent and selective ERK inhibitors. nih.gov The presence of the pyridine ring is crucial for the activity of these compounds. This suggests that the pyridine moiety within this compound could serve as a foundational element for designing probes to study kinase inhibition in biochemical assays. Further investigation could explore its potential to interact with the ATP-binding site of various kinases.
Exploration of Receptor Binding Properties
The azepane ring is a common feature in ligands designed to interact with various receptors, particularly in the central nervous system.
Derivatives of piperidine (B6355638) and azepane have been synthesized and evaluated for their binding properties at neurotransmitter receptors, such as the human histamine (B1213489) H3 receptor. nih.gov In one study, a series of biphenyloxy-alkyl derivatives of azepane demonstrated high affinity for this receptor. nih.gov Notably, the compound 1-(6-(3-phenylphenoxy)hexyl)azepane showed a high affinity with a Ki value of 18 nM. nih.gov Two other derivatives, 1-(5-(4-phenylphenoxy)pentyl)piperidine and 1-(5-(4-phenylphenoxy)pentyl)azepane, were identified as antagonists with IC50 values of 4 nM and 9 nM, respectively, in a cAMP accumulation assay. nih.gov The azepane ring in these molecules is a key determinant of their binding affinity. This indicates that this compound could be explored as a potential ligand for neurotransmitter receptors in in vitro binding assays to characterize receptor-ligand interactions.
Antimicrobial Activity Studies in Laboratory Strains
The search for new antimicrobial agents is driven by increasing resistance to existing drugs. jocpr.com Heterocyclic compounds, including those containing pyridine rings, are a rich source of potential new antimicrobials. nih.gov
Numerous studies have demonstrated the antibacterial activity of pyridine derivatives against both Gram-positive and Gram-negative bacteria. jocpr.comnih.govmdpi.com For example, certain N-alkylated pyridine-based salts have shown activity against Staphylococcus aureus and Escherichia coli. nih.gov Similarly, synthesized pyridinium salts have displayed high antimicrobial activity against Staphylococcus aureus. mdpi.com In one study, compounds 2d, 3d, and 4d were as effective against S. aureus as the standard drug ceftazidime, with the most active compound, 3d, showing a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. mdpi.com
The antimicrobial activity is often attributed to the cationic nature of the pyridinium head and its interaction with the bacterial cell membrane. mdpi.com Furthermore, azepine derivatives have also been evaluated for their antimicrobial properties. researchgate.net The combination of the pyridine ring and the azepane group in this compound provides a structural basis to investigate its potential antibacterial activity against common laboratory strains like S. aureus and E. coli.
Table 2: Antibacterial Activity of Structurally Related Pyridine Derivatives
| Compound Series | Test Organism | Most Active Compound | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyridinium Salts | Staphylococcus aureus | 3d | 4 | mdpi.com |
| Mannich bases | Bacillus subtilis, S. aureus, P. aeruginosa, E. coli | 12, 15, 16, 17 | 6.25–12.5 | nih.gov |
Investigation of Antifungal Properties
The emergence of drug-resistant fungal pathogens presents a significant challenge to public health. This has spurred research into novel antifungal agents with unique mechanisms of action. Within this context, the azepane scaffold, a seven-membered nitrogen-containing heterocycle, has been identified as a promising pharmacophore in the development of new antifungal compounds. While direct studies on the antifungal properties of this compound are not extensively documented in publicly available research, the broader class of azepane and azepine derivatives has demonstrated notable activity against various fungal strains.
Research into structurally related compounds, such as 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts, has shown that these molecules can exhibit significant antifungal effects. For instance, certain derivatives have displayed activity against clinically relevant fungi like Candida albicans and Cryptococcus neoformans. nih.govnih.gov The antifungal potential of these compounds is often attributed to the specific substitutions on the azepine ring, which can influence their interaction with fungal cell membranes or essential enzymes.
A study on new 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromides revealed that several derivatives exhibited promising activity against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. nih.gov Similarly, other research on 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts also reported antifungal activity, with some compounds showing inhibitory effects on the growth of C. albicans and C. neoformans. nih.gov These findings underscore the potential of the azepane core structure as a template for the design of new antifungal agents. The pyridinylmethyl substituent in this compound could potentially enhance its antifungal activity, a hypothesis that warrants further investigation.
| Compound Class | Fungal Strain | Reported Activity (MIC) |
|---|---|---|
| 3-Aryl-5H-imidazo[1,2-a]azepine Quaternary Salts | Candida albicans | MIC values of 32 μg/mL for some derivatives nih.gov |
| 3-Aryl-5H-imidazo[1,2-a]azepine Quaternary Salts | Cryptococcus neoformans | MIC values in the range of 8–16 μg/mL nih.gov |
| 3-Biphenyl-3H-imidazo[1,2-a]azepin-1-ium Bromides | Candida albicans | Promising activity reported nih.gov |
| 3-Biphenyl-3H-imidazo[1,2-a]azepin-1-ium Bromides | Cryptococcus neoformans | Promising activity reported nih.gov |
Role as Building Blocks in Complex Molecule Synthesis
The azepane ring system is a valuable structural motif in synthetic organic chemistry, serving as a versatile building block for the construction of more complex molecules. Its three-dimensional architecture and the presence of a nitrogen atom that can be readily functionalized make it an attractive starting point for the synthesis of a wide range of compounds with potential biological activities. nih.gov
Precursors for Drug Discovery Lead Optimization in Academic Research
In the realm of academic drug discovery, the azepane scaffold is frequently employed in the lead optimization phase of preclinical research. The ability to introduce diverse substituents onto the azepane ring allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a given compound series. This process is crucial for enhancing potency, selectivity, and pharmacokinetic properties of a lead molecule.
The synthesis of functionalized nitrogen heterocycles is fundamental to the discovery and development of new bioactive materials. nih.gov The azepane structure, while less common than five- and six-membered rings like pyrrolidine (B122466) and piperidine, offers access to a unique and underexplored area of chemical space. nih.gov The development of novel synthetic methodologies to prepare complex and polysubstituted azepanes is an active area of research, as it provides tools for creating novel molecular architectures for drug discovery. nih.gov
The use of azepane derivatives as precursors allows for the systematic modification of a lead compound. For example, the pyridinylmethyl group in this compound can be a key pharmacophoric element, and the azepane ring can be further decorated with various functional groups to modulate its physicochemical properties and biological target interactions. This iterative process of synthesis and biological evaluation is a cornerstone of lead optimization in academic research.
Development of Chemical Tools for Biological Pathway Probing
Beyond its role in therapeutic agent development, this compound and related compounds can serve as valuable chemical tools for probing biological pathways. These small molecules can be designed to interact with specific proteins or enzymes, thereby enabling researchers to study their function in a cellular or in vivo context.
The development of such chemical probes requires a deep understanding of the target's structure and function. The azepane scaffold can be elaborated with reporter tags, such as fluorescent dyes or affinity labels, to facilitate the visualization and identification of its molecular targets. While specific examples of this compound being used as a chemical probe are not readily found in the literature, the general principles of chemical biology suggest its potential in this area. The functionalized azepane structure provides a platform for the attachment of various chemical moieties necessary for its function as a research tool.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The advancement of research into 1-(Pyridin-3-ylmethyl)azepane and its analogues is contingent upon the availability of efficient and sustainable synthetic methodologies. Traditional multi-step syntheses can be time-consuming and generate significant waste. Future efforts should focus on developing novel pathways that offer higher yields, are more environmentally benign, and allow for greater structural diversification.
Recent breakthroughs in synthetic organic chemistry offer promising avenues. For instance, a strategy involving the photochemical dearomative ring expansion of simple nitroarenes has been reported for preparing complex azepanes. nih.govmanchester.ac.uk This process is mediated by blue light, proceeds at room temperature, and transforms a six-membered ring into a seven-membered one, providing the azepane core in just two steps. nih.govmanchester.ac.uk Adapting such a photochemical method could represent a significant leap forward. Other modern techniques, such as transition-metal-catalyzed reactions, including copper-catalyzed cyclizations, have also been employed for synthesizing azepine derivatives and could be explored for azepanes. researchgate.netnih.gov
| Synthetic Strategy | Traditional Approach | Potential Modern Approach | Key Advantages of Modern Approach |
| Core Azepane Synthesis | Multi-step classical cyclization or ring-closing metathesis. | Photochemical dearomative ring expansion of a nitroarene precursor. nih.govmanchester.ac.uk | Fewer steps, use of visible light, ambient temperature, high sustainability. |
| Functionalization | Sequential protection, activation, and substitution reactions. | Late-stage functionalization using C-H activation or catalytic cross-coupling. | Increased efficiency, allows for rapid generation of a diverse analogue library. |
| Environmental Impact | Often requires harsh reagents, stoichiometric activators, and generates significant solvent waste. | Utilizes catalytic amounts of reagents and potentially greener solvents or photochemical conditions. | Reduced waste, improved atom economy, alignment with green chemistry principles. jopir.in |
Comprehensive Exploration of Biological Targets and Their Mechanisms of Interaction
While the azepane scaffold is found in several pharmaceutical drugs, the biological profile of many N-containing seven-membered heterocycles remains underexplored. researchgate.netwikipedia.org The pyridine (B92270) moiety is present in numerous bioactive compounds, conferring a wide range of therapeutic effects, including anti-malarial and anticancer properties. ajrconline.orgnih.gov Therefore, a comprehensive investigation into the biological targets of this compound is a critical research avenue.
Future studies should involve broad-based pharmacological screening against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This can help identify the primary targets and potential off-target effects. Once lead targets are identified, detailed mechanistic studies, including molecular docking and structure-activity relationship (SAR) analyses, can elucidate the specific binding interactions and guide the design of more potent and selective molecules. jopir.in
Design and Synthesis of Conformationally Constrained Analogues
Modifying the structure of a lead compound to reduce its conformational flexibility is a powerful strategy in drug design. This approach can lock the molecule into its bioactive conformation, potentially leading to enhanced binding affinity, improved selectivity for its target, and better pharmacokinetic properties. nih.govnih.gov
For this compound, several strategies for conformational constraint can be envisioned, drawing inspiration from work on analogous structures like nicotine (B1678760). mdpi.com These include:
Bridging: Introducing a short carbon or heteroatom chain to link the pyridine and azepane rings, creating a rigid bicyclic or tricyclic system.
Annulation: Fusing an additional ring onto the azepane or pyridine core to restrict the rotation of substituents.
Introduction of Bulky Groups: Placing sterically demanding substituents at key positions to limit conformational freedom.
| Constraint Strategy | Description | Potential Outcome | Example from Related Scaffolds |
| Ring Annulation | Fusing a new ring to the existing pyridine-azepane scaffold (e.g., across the C3 and C4 positions of the pyridine ring). | Creates a rigid, tricyclic structure with a well-defined orientation of the azepane moiety relative to the pyridine ring. | 3,4-annulated tricyclic nicotine analogues have been synthesized to explore conformational space. mdpi.com |
| Bridging | Connecting the pyridine nitrogen and a carbon on the azepane ring with a short linker. | Locks the relative positions of the two rings, significantly reducing rotational freedom. | Pyrido[2,3-g]indolizine represents a "bridged" nicotine analogue. mdpi.com |
| Spirocyclization | Introducing a spirocyclic center at a strategic position on the azepane ring. | Creates a rigid three-dimensional structure with defined exit vectors for substituents. | Spiropiperidine indoline-substituted ureas have been developed as potent antagonists. nih.gov |
Advanced Computational Studies for Predictive Modeling and Virtual Screening
In silico methods are indispensable tools in modern medicinal chemistry for predicting the properties of novel compounds and prioritizing synthetic efforts. Applying these computational studies to this compound can significantly accelerate its development.
Thorough computational analysis, using platforms like SwissADME and admetSAR, can be performed to predict the compound's physicochemical properties, drug-likeness, and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. jneonatalsurg.comresearchgate.net Furthermore, molecular docking studies can be used to model the interactions of this compound and its virtual analogues with the binding sites of potential biological targets. nih.gov This can help rationalize biological data and guide the design of new derivatives with improved affinity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed as more data becomes available, creating predictive tools to screen virtual libraries of compounds before committing to their synthesis. researchgate.net
Integration with Chemoinformatics and Artificial Intelligence for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) with chemoinformatics is revolutionizing drug discovery by enabling the analysis of vast and complex datasets. mdpi.commdpi.com Applying these technologies to the this compound scaffold could dramatically accelerate the identification of promising drug candidates.
AI algorithms can be trained on large chemical and biological datasets to predict the bioactivity, toxicity, and pharmacokinetic properties of novel azepane derivatives. mdpi.com These models can identify subtle patterns and relationships that are not apparent through traditional analysis, thereby guiding lead optimization more efficiently. researchgate.net Generative AI models can even design entirely new molecules based on desired properties, exploring a much wider chemical space than is possible through manual design. This data-driven approach can significantly reduce the time and cost associated with discovering new therapeutic agents. mdpi.comgpai.app
Investigation of Non-Traditional Applications (e.g., materials science, catalysis)
Beyond its potential in medicinal chemistry, the unique structural features of this compound warrant investigation into non-traditional applications. The presence of two Lewis basic nitrogen atoms (one in the aromatic pyridine ring and one in the saturated azepane ring) and a rigid aromatic component suggests potential utility in other fields.
Materials Science: The compound could serve as a bidentate ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. The specific geometry and electronic properties could lead to materials with interesting catalytic, gas storage, or photoluminescent properties.
Catalysis: As a chiral derivative or a ligand for a metal complex, it could function as an organocatalyst or part of a catalytic system for asymmetric synthesis. The azepane ring provides a chiral scaffold that could be functionalized to create a specific catalytic environment.
These avenues are entirely unexplored and represent a blue-sky opportunity for discovering novel functions for the this compound structural class.
Q & A
Q. What established synthetic routes exist for 1-(Pyridin-3-ylmethyl)azepane, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via nucleophilic substitution between 3-bromopyridine and azepane under reflux conditions (e.g., 72 hours in a polar aprotic solvent). A base such as sodium hydride enhances reactivity, and column chromatography (SiO₂, 1:1 eluent ratio) yields ~64% purity . Alternative methods include reductive amination of pyridine-3-carbaldehyde with azepane derivatives using LiAlH₄ . Optimization involves controlling temperature, solvent polarity, and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- 1H/13C NMR : Pyridyl protons resonate at δ 7.25–7.17 (m, 2H) and δ 6.63 (t, J = 7.2 Hz, 1H), while azepane protons appear as multiplet signals between δ 1.5–3.5 .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 208.27 confirms molecular weight .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the azepane ring .
Q. What common chemical transformations occur at the pyridine ring in this compound, and which reagents drive these reactions?
- Substitution : Fluorine at the 6-position undergoes nucleophilic substitution with NaH in DMF, replacing F with amines or alkoxides .
- Oxidation : KMnO₄ in acidic medium generates pyridine N-oxide derivatives, altering electronic properties .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, forming piperidine analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To address this:
- Standardize in vitro protocols (e.g., consistent IC₅₀ measurements in cancer cell lines).
- Conduct structure-activity relationship (SAR) studies comparing halogenated analogs (e.g., 6-F vs. 6-Cl derivatives) to isolate electronic effects .
- Validate receptor-binding affinities using radioligand displacement assays .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Models transition states for substitution at the pyridine ring, identifying energy barriers and regioselectivity .
- Molecular Docking : Predicts binding modes with biological targets (e.g., kinases) by simulating interactions between the azepane moiety and hydrophobic pockets .
- MD Simulations : Assess solvent effects on reaction pathways in polar vs. nonpolar media .
Q. How do structural modifications (e.g., azepane vs. piperidine rings) impact the compound’s pharmacokinetic properties?
- Lipophilicity : Azepane’s seven-membered ring increases logP (~3.56) compared to piperidine analogs, enhancing blood-brain barrier penetration .
- Metabolic Stability : Fluorination at the pyridine ring reduces cytochrome P450-mediated oxidation, prolonging half-life .
- Solubility : Morpholine analogs (oxygen-containing rings) exhibit higher aqueous solubility due to hydrogen bonding .
Q. What strategies mitigate impurities during large-scale synthesis of this compound?
- Purification : Combine column chromatography (SiO₂) with recrystallization (ethanol/water) to remove unreacted azepane or bromopyridine .
- Analytical QC : Use HPLC (C18 column, acetonitrile/water gradient) to detect residual solvents or byproducts (e.g., N-oxide derivatives) .
- Process Optimization : Employ flow chemistry to minimize side reactions and improve yield reproducibility .
Methodological Considerations
Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via LC-MS .
- Kinetic Analysis : Plot degradation rates to identify pH-dependent hydrolysis pathways (e.g., azepane ring opening under acidic conditions) .
Q. What experimental and computational tools validate the stereochemical integrity of this compound derivatives?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- VCD Spectroscopy : Correlates experimental vibrational circular dichroism with DFT-calculated spectra to confirm absolute configuration .
Q. How can contradictory data on the compound’s cytotoxicity be reconciled in drug discovery pipelines?
- Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
